Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone
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Overview
Description
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The cyclopropyl group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone can be compared with other benzimidazole derivatives such as:
2-(1H-Benzimidazol-2-yl)-phenol: Known for its antimicrobial properties.
5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its cyclopropyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives.
Biological Activity
Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Structural Overview
The compound features a cyclopropyl group linked to a benzoimidazole moiety, which is known for its presence in various biologically active compounds. The molecular formula is C11H12N2O with a molecular weight of approximately 200.24 g/mol. The benzoimidazole core is pivotal in determining the compound's biological activity, as it has been associated with multiple pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoimidazole derivatives, including this compound. Research indicates that compounds with this structural framework exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Pathogen Targeted | MIC (µg/ml) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 50 | |
2-Cyclopropyl-1-methylbenzimidazole | Escherichia coli | 62.5 | |
Benzimidazole derivatives | Candida albicans | 250 |
Anticancer Activity
The benzoimidazole core is also linked to anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance, structural modifications to the benzoimidazole ring have led to compounds with enhanced potency against specific cancer cell lines .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of related benzoimidazole derivatives against human cancer cell lines, several compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For example:
- Compound A : IC50 = 15 µM against MCF-7 breast cancer cells
- Compound B : IC50 = 8 µM against A549 lung cancer cells
These findings suggest that the structural features of this compound could be optimized for enhanced anticancer activity through further modifications .
The biological activity of this compound is largely attributed to its interactions with biological targets such as enzymes and receptors. Studies indicate that it may exert its effects through:
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-9(10)13-12(14)11(15)8-6-7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
ZNVKVKKYRHWVJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3CC3 |
Origin of Product |
United States |
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